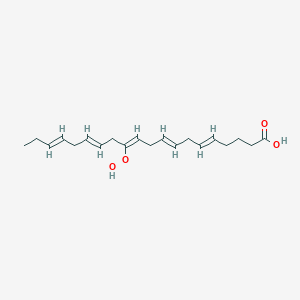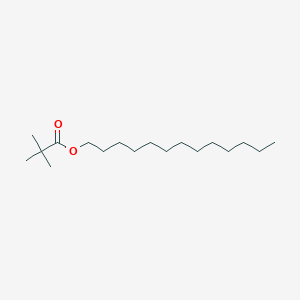
(E)-3-(2-甲酰苯基)-2-丙烯酸 1,1-二甲基乙酯
描述
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester" often involves complex reactions, including the Perkin reaction for the synthesis of cinnamic acid derivatives, and the Wittig reaction for the introduction of alkenyl groups. A novel synthesis involving salicaldehydes, ethyl propiolate, and amines has been developed for Hantzsch-type N-substituted 1,4-dihydropyridines, showcasing the versatility in the synthetic routes for related compounds (Cui et al., 2007).
Molecular Structure Analysis
Studies have focused on understanding the conformational preferences of α-arylcinnamic acids and their esters. For instance, research on stereoisomers of α-arylcinnamic acids revealed distinct conformations based on the stereochemistry (E or Z) of the compounds. The E forms tend to have the α-aryl substituent plane perpendicular to the rest of the molecule (Stomberg et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of cinnamic acid derivatives can be quite diverse. For example, the photoisomerization of aromatic analogues of retinoic acid has been studied to understand the reactivity and formation of cis isomers under light exposure. Such reactions are essential for understanding the chemical behavior of these compounds under different conditions (Englert et al., 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of these compounds. Studies on the crystal structures of methyl esters of α-arylcinnamic acids have provided insights into their solid-state conformations, which can influence their physical properties and reactivity (Stomberg et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are of significant interest. Research on the organotin esterification of similar compounds has explored their spectroscopic characterization and in vitro biological activities, shedding light on the chemical versatility and potential applications of these compounds (Sadiq-ur-Rehman et al., 2005).
科学研究应用
构象研究
构象的核磁共振研究
使用核磁共振波谱学在不同的溶剂中研究了 E-2-苯基-3(2'-呋喃基)丙烯酸及其甲酯。在溶液中没有发现构象偏好 (Forgó、Felfoeldi 和 Pálinkó,2005)。
基态构象控制
研究了 3-(2-吲哚基)丙烯酸乙酯的分子结构、电子光谱和光异构化。E 酯表现出反式和顺式旋转异构体的混合物 (Lewis 和 Yang,1996)。
α-芳基肉桂酸及其酯的晶体结构
基于晶体结构分析了 α-芳基肉桂酸及其酯的构象,重点关注 E 和 Z 形式 (Stomberg、Li、Lundquist 和 Norinder,2001)。
化学相互作用和合成
不寻常的还原和中间体形成
BH3 对 3-羟基丙烯酸酯的不寻常还原导致丙烯酸乙酯,揭示了一个具有环状 O-BH2 ← O═C< 部分的中间体 (Islam、Ahmad、Liu、Försterling 和 Hossain,2008)。
2-取代烷基 2-烯酸酯的对映选择性合成
使用三丁基锡烷和烷基 2-炔酸酯之间钯催化的反应进行对映选择性合成的研究,以形成立体定义的 2-(杂)芳基取代的烷基 2-烯酸酯 (Rossi、Carpita 和 Cossi,1992)。
氨基甲酸酯的拟物理碱样作用
对苯酚的氨基甲酸酯的拟物理碱样作用的研究,重点关注毒性和对肠道蠕动的影响 (Aeschlimann 和 Reinert,1931)。
丙烯酸乙酯的微波辅助合成
对 3-(2,2'-联吡啶-4-基)-2-丙烯酸乙酯的微波辅助合成的研究,证明了反应时间和步骤的减少 (Heintz、Imhof 和 Görls,2017)。
分子结构和行为
3,4,5-三羟基肉桂酸乙酯的构象分析
使用拉曼光谱和从头算分子轨道计算研究了 3-(3,4,5-三羟基苯基)-2-丙烯酸乙酯的构象分析,揭示了各种稳定的构象 (Sousa、Calheiros、Rio、Borges 和 Marques,2006)。
有机金属化学中的 Wittig 和 Reformatsky 反应
对甲酰基和乙酰基衍生物的 Wittig 和 Reformatsky 反应的研究,导致形成乙烯基和 2-丙烯基衍生物 (Bitterwolf 和 Dai,1992)。
构筑性质
- IR 光谱和分子建模:通过 IR 光谱和分子建模分析 2-苯基-3(2'-呋喃基)丙烯酸立体异构体,以研究构筑性质 (Kiss、Felfoeldi、Paksi 和 Pálinkó,2003)。
属性
IUPAC Name |
tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDMCJJNSJNCA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450947 | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
CAS RN |
103890-69-3 | |
| Record name | 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)





![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)



